6alpha-Methyl Prednisolone 21-Sulfate Ester is a synthetic glucocorticoid derivative of methylprednisolone, which is widely used in medical treatments due to its anti-inflammatory and immunosuppressive properties. This compound is classified under corticosteroids and acts primarily on glucocorticoid and mineralocorticoid receptors, influencing various physiological processes such as metabolism, immune response, and inflammation .
6alpha-Methyl Prednisolone 21-Sulfate Ester belongs to the class of synthetic glucocorticoids. It exhibits properties typical of corticosteroids, including anti-inflammatory and immunosuppressive effects. Its classification can be summarized as follows:
The synthesis of 6alpha-Methyl Prednisolone 21-Sulfate Ester typically involves several key steps:
The process is designed to maximize yield while minimizing environmental impact through the use of less toxic reagents compared to traditional methods.
The molecular structure of 6alpha-Methyl Prednisolone 21-Sulfate Ester can be represented as follows:
Key structural data include:
The reactions involving 6alpha-Methyl Prednisolone 21-Sulfate Ester include:
The reactivity profile of this compound suggests it can participate in various biochemical pathways typical for corticosteroids. Its sulfate ester modification may enhance solubility and bioavailability compared to non-sulfated analogs .
The mechanism by which 6alpha-Methyl Prednisolone 21-Sulfate Ester exerts its effects involves:
Pharmacological studies indicate that modifications like sulfate esterification can enhance receptor binding affinity and alter pharmacokinetic properties compared to parent compounds like methylprednisolone .
Key physical properties include:
Relevant chemical properties include:
These properties influence both the therapeutic efficacy and safety profile when used in clinical settings .
The applications of 6alpha-Methyl Prednisolone 21-Sulfate Ester are primarily in:
6α-Methyl Prednisolone 21-Sulfate Ester is a semisynthetic corticosteroid derivative formed through esterification of the 21-hydroxy group of 6α-methylprednisolone with sulfuric acid. Its systematic IUPAC name is [(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-sulfooxyacetyl)-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-11-yl] sulfate, reflecting its complex polycyclic steroidal backbone [2] [4]. The molecular formula is C₂₃H₃₂O₈S, with a molecular weight of 492.56 g/mol, distinguishing it from the parent compound methylprednisolone (C₂₂H₃₀O₅, 374.5 g/mol) [1] [4].
The core structure retains the Δ⁴-pregnene-3,20-dione configuration characteristic of glucocorticoids, with critical modifications:
Table 1: Structural Features of 6α-Methyl Prednisolone 21-Sulfate Ester
Position | Functional Group | Biological Significance |
---|---|---|
C1-C2 | Δ¹ double bond | Enhanced anti-inflammatory potency |
C3 | Ketone | Essential for receptor binding |
C6 | α-methyl group | Increased metabolic stability and glucocorticoid selectivity |
C11 | β-hydroxyl | Critical for anti-inflammatory activity |
C20 | Ketone | Part of dihydroxyacetone side chain |
C21 | Sulfate ester | Increased water solubility and altered metabolism |
The sulfate esterification at C21 replaces the typical hydroxyl or phosphate groups found in other corticosteroid prodrugs, creating a highly polar anionic moiety. This modification classifies it among the steroidal alkyl sulfates and differentiates it from phosphate esters like methylprednisolone sodium succinate [10]. Canonical SMILES representations capture this distinction: C[C@]12C[C@@H](C)[C@H]3[C@H](CC1=CC(=O)C=C1[C@@H]2C)[C@@]1(C)[C@@H](O)C[C@@](C(=O)COS(=O)(=O)O)(O)CC1=CC(=O)C=C3
[2] [4].
The development of 6α-methylprednisolone derivatives emerged during the mid-20th century as researchers sought glucocorticoids with improved therapeutic indices. Methylprednisolone itself (FDA-approved in 1957) represented an advance over prednisolone due to its 6α-methyl group, which enhanced anti-inflammatory effects while minimizing mineralocorticoid activity [7]. The strategic modification at C21 through esterification became a focus in the 1960s-1970s to address pharmacokinetic limitations.
Sulfate esterification specifically was explored as part of broader efforts to create water-soluble corticosteroid prodrugs. Patent US3773803A (filed 1971) documented methods for preparing both sulfate and phosphate esters of corticosteroids, using tertiary amine-sulfur trioxide complexes or chlorosulfonic acid in aprotic solvents [10]. This work established that sulfate esters could be produced through reactions with sulfur trioxide-tertiary amine complexes in solvents like acetonitrile, followed by purification and salt formation.
Compared to phosphate esters (e.g., prednisolone phosphate), sulfate esters offered simpler purification pathways but posed greater stability challenges. Research demonstrated that sulfate esters could serve as bioreversible prodrugs, with enzymatic hydrolysis regenerating active glucocorticoids in target tissues [5] [10]. The synthesis of 6α-methylprednisolone 21-sulfate ester specifically aimed to combine the pharmacological advantages of 6α-methylation with the biodistribution benefits of sulfate conjugation, potentially enabling targeted delivery to sites expressing sulfatase enzymes.
Sulfate conjugation at the C21 position fundamentally alters the physicochemical and biological properties of methylprednisolone:
Table 2: Comparative Properties of Methylprednisolone Derivatives
Property | 6α-Methylprednisolone | 21-Acetate | 21-Sulfate Ester |
---|---|---|---|
Molecular Formula | C₂₂H₃₀O₅ | C₂₄H₃₂O₆ | C₂₃H₃₂O₈S |
Molecular Weight (g/mol) | 374.5 | 416.5 | 492.6 |
Water Solubility | Low (0.12 mg/mL) | Very low (<0.01 mg/mL) | High (>100 mg/mL) |
Bioactivation Mechanism | N/A | Esterase hydrolysis | Sulfatase hydrolysis |
Primary Use | Oral/IM administration | Depot injections | IV solution/prodrug |
As a regulatory-classified impurity (Methylprednisolone EP Impurity F), the sulfate ester is monitored during drug manufacturing. Analytical methods detect it at ≤0.1% concentrations in pharmaceutical formulations, highlighting its significance in quality control [4]. Research continues to explore its potential as a targeted anti-inflammatory agent, leveraging sulfatase overexpression in rheumatoid synovium and tumor tissues for site-specific drug delivery [5] [10].
CAS No.: 4021-34-5
CAS No.: 31373-65-6
CAS No.: 23103-35-7
CAS No.: 76663-30-4
CAS No.: 637-23-0
CAS No.: 731002-50-9